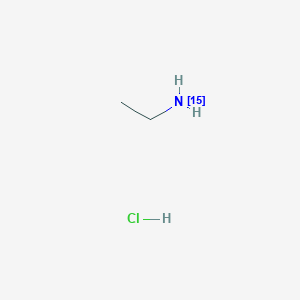

Ethylamine-15N hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethan(15N)amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.ClH/c1-2-3;/h2-3H2,1H3;1H/i3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBDWHCCBGMXKG-FJUFCODESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[15NH2].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584039 | |

| Record name | Ethan(~15~N)amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84051-02-5 | |

| Record name | Ethan(~15~N)amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84051-02-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Synthesis and Purification of Ethylamine-15N Hydrochloride

Executive Summary

Ethylamine-15N hydrochloride is a critical isotopologue used as a tracer in metabolic studies and a structural probe in solid-state NMR of proteins. Its synthesis presents a unique dual challenge: the high cost of the

This guide details a Two-Stage "Trap-and-Convert" Protocol . Unlike standard industrial amination, this method prioritizes isotopic conservation over throughput. We utilize the reduction of Acetamide-

Strategic Route Analysis

We evaluated three potential pathways. The Amide Reduction route is selected as the superior method for laboratory-scale synthesis.

| Pathway | Mechanism | Pros | Cons | Verdict |

| A. Amide Reduction | Acetyl Chloride + | No over-alkylation; High atom economy; Uses cheapest isotope source ( | Requires anhydrous conditions; Multi-step. | SELECTED |

| B. Gabriel Synthesis | K-Phthalimide- | Extremely high purity; No secondary amines. | Alternative | |

| C. Reductive Amination | Acetaldehyde + | Single step. | High risk of di/tri-ethylamine formation; Difficult separation. | Rejected |

Workflow Visualization

The following diagram outlines the logic flow for the selected Amide Reduction pathway, highlighting critical decision points for yield protection.

Caption: Figure 1. The "Trap-and-Convert" workflow designed to prevent loss of the volatile ethylamine free base.

Materials and Precursors[1][2][3][4][5][6]

-

Ammonium Chloride-

: (>98 atom % -

Acetyl Chloride: Freshly distilled.

-

Lithium Aluminum Hydride (LiAlH

): 1.0 M solution in THF or powder (handled under Argon). -

Solvents: Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF), Absolute Ethanol.

-

Gases: Dry Nitrogen or Argon line.

Experimental Protocol

Phase 1: Synthesis of Acetamide-

Objective: Convert the inorganic salt into an organic amide suitable for reduction.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Argon.

-

Suspension: Add Ammonium Chloride-

(5.0 g, 92.6 mmol) and anhydrous DCM (100 mL). -

Base Addition: Add Triethylamine (28 mL, 200 mmol, 2.2 eq) to the suspension. Stir vigorously at 0°C (ice bath).

-

Expert Note: The excess base is crucial to scavenge the HCl produced and liberate

in situ.

-

-

Acylation: Dropwise add Acetyl Chloride (7.9 mL, 110 mmol, 1.2 eq) over 30 minutes.

-

Observation: White precipitate (Et

N·HCl) will form immediately.

-

-

Reaction: Allow to warm to room temperature and stir for 4 hours.

-

Workup:

-

Filter off the solid Et

N·HCl precipitate.[3] Wash the filter cake with DCM. -

Concentrate the filtrate (containing Acetamide-

) under reduced pressure. -

Purification: Recrystallize the crude residue from ethyl acetate/hexane if necessary, though crude purity is often sufficient.

-

Checkpoint: Confirm formation via IR (Amide I band ~1680 cm

) or NMR.

-

Phase 2: Reduction and Cryogenic Trapping

Objective: Reduce the amide and capture the volatile amine immediately as a salt.

-

Setup: Flame-dry a 500 mL 3-neck RBF with reflux condenser and dropping funnel. Connect the top of the condenser to a distillation bridge leading to a receiving flask containing 4M HCl in Dioxane or Ethanol (50 mL) cooled to -78°C (Dry ice/acetone).

-

Reagent Prep: Charge the RBF with LiAlH

(7.0 g, 185 mmol) and anhydrous THF (150 mL). Cool to 0°C. -

Addition: Dissolve the Acetamide-

(from Phase 1) in minimal THF (30 mL) and add dropwise to the hydride suspension.-

Caution: Exothermic reaction with hydrogen evolution.

-

-

Reflux: Heat the mixture to reflux for 12 hours. The amide carbonyl is fully reduced to the methylene group.

-

The "Trap" (Crucial Step):

-

Cool the reaction mixture to 0°C.

-

Carefully quench excess hydride with the Fieser method (n mL H

O, n mL 15% NaOH, 3n mL H -

Distillation: Immediately heat the quenched mixture. The free base Ethylamine-

(b.p. 16.6°C) will flash distill out of the alkaline soup. -

Capture: The vapor travels through the bridge and bubbles into the chilled HCl/Ethanol trap. The reaction is instantaneous:

-

-

Isolation:

-

Evaporate the solvent from the receiving flask.

-

You will obtain a white, hygroscopic solid: Ethylamine-

Hydrochloride .

-

Purification & Characterization

Purification of Hygroscopic Salt

Ethylamine HCl is highly hygroscopic. If the product is sticky or yellow:

-

Dissolve in minimal boiling Absolute Ethanol .

-

Add Anhydrous Diethyl Ether until slightly turbid.

-

Cool to -20°C overnight.

-

Filter quickly under a blanket of dry nitrogen. Store in a desiccator.

Analytical Validation

| Technique | Expected Signal | Interpretation |

| Triplet/Quartet coupling confirms ethyl chain. | ||

| Characteristic aliphatic shifts. | ||

| Definitive proof of labeling. Doublet coupling to | ||

| Mass Spec (ESI+) | Standard EtNH |

Purification Logic Tree

Caption: Figure 2. Decision matrix for the purification of the hygroscopic hydrochloride salt.

References

-

Org. Synth. 1929, 9, 60. Methylamine Hydrochloride. (Classic protocol for amine-HCl isolation adapted here for ethylamine).

-

Sigma-Aldrich Technical Bulletin. Ethylamine hydrochloride Product Specification. (Reference for physical properties and hygroscopicity).

-

Brainly/Academic Archives. Reduction of Acetamide to Ethylamine via LiAlH4. (General mechanism confirmation).

-

PubChem Compound Summary. Ethylamine Hydrochloride (CID 11198). (Safety and solubility data).

-

Chemistry LibreTexts. Gabriel Synthesis. (Alternative route reference).

Sources

Technical Guide: 15N NMR Characterization of Ethylamine-15N Hydrochloride

Executive Summary

This technical guide details the nuclear magnetic resonance (NMR) characteristics of Ethylamine-15N hydrochloride (

Part 1: Chemical Shift Specifications

The chemical shift (

Primary Chemical Shift Data

Compound: this compound

Structure:

| Solvent Environment | Reference Standard ( | Chemical Shift ( | Multiplicity | Notes |

| DMSO- | Liquid | 42.5 – 45.0 | Triplet ( | Slow exchange allows observation of |

| DMSO- | Nitromethane ( | -337.5 | Triplet ( | Calculated via conversion ( |

| Liquid | 43.0 – 44.5 | Triplet ( | Requires low pH to suppress exchange. | |

| Liquid | 43.0 – 45.0 | Singlet ( | Fast exchange collapses |

Critical Note on Referencing: The IUPAC recommendation for

N is nitromethane () = 0.0 ppm.[1] However, in aqueous and salt forms, values are frequently reported relative to liquid ammonia. Conversion: .

Spin-Spin Coupling Constants ( )

The

-

One-bond Coupling (

): 72 – 75 Hz .-

Observation: Visible only in aprotic solvents (DMSO) or highly acidic aqueous solutions where proton exchange is slower than the reciprocal of the coupling constant (

).

-

-

One-bond Carbon Coupling (

): 4 – 6 Hz .-

Observation: Visible in

C satellites or specialized experiments.

-

Part 2: Experimental Protocol & Methodology

Achieving high-fidelity

Sample Preparation (Self-Validating System)

To ensure the spectrum validates the protonation state, follow this logic:

-

Solvent Choice: Use DMSO-

for structural characterization (to see the triplet). Use -

Concentration: For enriched Ethylamine-15N, 10–20 mM is sufficient.

-

pH Adjustment (Aqueous): If using

, add 1-2 drops of concentrated DCl or HCl.-

Validation: If the peak is a singlet, pH is too high (fast exchange). If the peak is a triplet (

for

-

Pulse Sequence Selection

Do not use standard proton decoupling (e.g., zgpg30 in Bruker).

-

Method A: Inverse Gated Decoupling (Quantitative)

-

Method B: INEPT / DEPT (Sensitivity Enhanced)

Workflow Diagram

The following diagram illustrates the decision matrix for pulse sequence selection based on the analytical goal.

Caption: Decision logic for 15N NMR acquisition. Inverse Gated is required for quantitative integration to negate the negative NOE, while INEPT utilizes J-coupling for maximum sensitivity.

Part 3: Theoretical Framework & Signal Interpretation

The "Negative NOE" Phenomenon

In

-

Theoretical Enhancement factor:

. -

Result: The signal intensity becomes

. -

Risk: If relaxation mechanisms other than dipolar coupling are present, the signal intensity can fall anywhere between

and

Chemical Shift Influences

The diagram below details the factors shifting the Ethylamine-15N signal.

Caption: Factors influencing the observed chemical shift. Protonation generally shields the nitrogen nucleus relative to the free base, while reference choice dictates the absolute ppm value.

Part 4: Applications in Drug Development

-

Metabolic Tracing:

N-Ethylamine is a common fragment in monoamine neurotransmitter analogs. The stability of the -

Fragment-Based Drug Discovery (FBDD): The distinct chemical shift of the ethylamine tail changes upon binding to a protein target. Observing the perturbation of the

N signal (Chemical Shift Perturbation, CSP) confirms ligand binding.

References

-

IUPAC Recommendations. (2001). NMR Nomenclature.[4] Nuclear Spin Properties and Conventions for Chemical Shifts. IUPAC.[1][5][6] [Link]

-

National Institute of Standards and Technology (NIST). (2024). 15N-NMR Chemical Shifts of Major Chemical Families.[Link]

-

Witanowski, M., et al. (1993). Nitrogen NMR Spectroscopy.[1][2][3][4][5][6][7][8][9][10][11][12] Annual Reports on NMR Spectroscopy, Vol 25. (Standard text for Nitrogen shifts).

-

Levitt, M. H. (2008). Spin Dynamics: Basics of Nuclear Magnetic Resonance. John Wiley & Sons.[3][7][13] (Authoritative source on Inverse Gated Decoupling and Negative NOE).

Sources

- 1. Nitrogen-15 Chemical Shift Converter | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 2. scispace.com [scispace.com]

- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 4. oaji.net [oaji.net]

- 5. Nitrogen NMR [chem.ch.huji.ac.il]

- 6. rsc.org [rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 15N - NMR Chemical Shifts of Major Chemical Families | NIST [nist.gov]

- 10. 15N chemical shift referencing in solid state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Solvent effects on 15N NMR coordination shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mass Spectrometry Fragmentation Pattern of Ethylamine-15N Hydrochloride

Executive Summary

This technical guide details the mass spectral behavior of Ethylamine-15N hydrochloride (

The core of this analysis focuses on the Electron Ionization (EI) fragmentation pathway, specifically the dominant

Chemical Identity & Physicochemical Properties[1][2][3]

Understanding the substrate is the first step in accurate spectral interpretation. The hydrochloride salt is non-volatile and must be dissociated to the free base for GC-MS analysis.

| Property | Standard Ethylamine HCl | Ethylamine-15N HCl |

| CAS Number | 557-66-4 | 84051-02-5 |

| Formula | ||

| Molecular Weight (Salt) | 81.54 g/mol | 82.54 g/mol |

| Molecular Weight (Free Base) | 45.08 g/mol | 46.08 g/mol |

| Isotopic Purity | Natural Abundance ( | |

| Key MS Feature | Base Peak | Base Peak |

Sample Preparation for GC-MS Analysis

Critical Protocol: The hydrochloride salt (

Protocol: Headspace Liberation (Recommended)

This method avoids solvent tailing and protects the column from non-volatile chloride salts.

-

Weighing: Accurately weigh 10 mg of Ethylamine-15N HCl into a 20 mL headspace vial.

-

Alkalinization: Add 2 mL of saturated NaOH or KOH solution.

-

Sealing: Immediately cap with a PTFE/Silicone septum.

-

Incubation: Heat at 60°C for 10 minutes to drive the volatile ethylamine-15N into the headspace.

-

Injection: Inject 1 mL of the headspace gas (split ratio 10:1 to 50:1) into the GC-MS.[3][4]

EI Fragmentation Mechanics (The Core)

In Electron Ionization (70 eV), aliphatic amines undergo a highly predictable fragmentation driven by the radical cation on the nitrogen.

The Molecular Ion ( )

-

Observation: A weak but discernible peak at

. -

Mechanism: Removal of one non-bonding electron from the nitrogen lone pair.

-

Equation:

Dominant Pathway: -Cleavage

The base peak in the mass spectrum of primary amines arises from the cleavage of the C-C bond adjacent (

-

Standard Ethylamine:

(Loss of -

Ethylamine-15N:

(Loss of

The nitrogen atom is retained in the charged fragment. Therefore, the +1 Da mass shift from the

Secondary Pathway: Inductive Cleavage

A minor pathway involves the loss of the amine radical (

-

Observation: Peak at

( -

Significance: This peak does not shift between

and

Visualization of Fragmentation Pathway

Figure 1: Mechanistic flow of Ethylamine-15N fragmentation showing the origin of the diagnostic m/z 31 peak.

Data Interpretation Summary

When analyzing your GC-MS data, use the following table to validate the isotopic enrichment of your sample.

| Ion Identity | Formula | Standard ( | Shift ( | |

| Molecular Ion | 45 | 46 | +1 | |

| Base Peak ( | 30 | 31 | +1 | |

| Ethyl Cation | 29 | 29 | 0 | |

| Ammonium | 18 | 19 | +1 |

Validation Check: Calculate the ratio of

-

In pure Ethylamine-15N,

should be negligible (< 2%). -

Presence of significant

indicates incomplete enrichment or contamination with natural abundance ethylamine.

ESI-MS/MS Considerations (LC-MS)

For researchers using LC-MS (e.g., Triple Quadrupole or Q-TOF), the fragmentation physics differ due to the "even-electron" rule.

-

Precursor Ion: You will observe

at -

Collision Induced Dissociation (CID):

-

Neutral Loss of Ammonia: The primary transition is often the loss of the isotopic ammonia molecule (

, 18 Da). -

Transition:

(Ethyl cation). -

Note: Unlike EI, the nitrogen is often lost as a neutral species in ESI fragmentation of simple alkylamines, making the fragment ion (m/z 29) identical to the unlabeled standard. Therefore, SIM (Selected Ion Monitoring) of the parent

is preferred over MRM for quantitation unless a derivative is used.

-

References

-

NIST Mass Spectrometry Data Center. (2023). Ethylamine: Mass Spectrum (Electron Ionization).[7][8] National Institute of Standards and Technology. [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for -cleavage mechanisms).

- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. CN103776931A - Measuring method of ethylamine in workplace air - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. uoguelph.ca [uoguelph.ca]

- 5. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Ethylamine [webbook.nist.gov]

- 8. Ethylamine [webbook.nist.gov]

Commercial Suppliers & Technical Utilization of High-Purity Ethylamine-15N Hydrochloride

Content Type: Technical Whitepaper & Operational Guide Audience: Medicinal Chemists, DMPK Scientists, and Structural Biologists

Executive Summary: The Isotopic Advantage

Ethylamine-15N hydrochloride (

-

Structural Elucidation: Heteronuclear Single Quantum Coherence (HSQC) NMR studies.

-

ADME/Tox Studies: Metabolic tracing where the nitrogen center is a metabolic soft spot (e.g., N-dealkylation).

-

Mass Spectrometry: Internal standards for quantitative bioanalysis (M+1 mass shift).

This guide provides a vetted supplier landscape and a self-validating technical protocol for utilizing this hygroscopic salt in high-value API synthesis.

Technical Specifications & Quality Criteria

Before sourcing, the material must meet specific criteria to ensure experimental success.

| Parameter | Specification | Technical Rationale |

| Isotopic Enrichment | Lower enrichment leads to complex satellite peaks in NMR and isotopic overlap in MS. | |

| Chemical Purity | Impurities (e.g., ammonium chloride-15N) can compete in coupling reactions.[1] | |

| Form | Hydrochloride Salt | Free base Ethylamine ( |

| Water Content | Critical. Excess water hydrolyzes sensitive coupling reagents (e.g., acid chlorides) and alters stoichiometry. |

Global Supplier Landscape

The market is bifurcated into primary manufacturers (who perform the enrichment) and catalog distributors.

Tier 1: Primary Manufacturers & Specialized Isotopes

These suppliers typically offer the highest isotopic assurance and batch-specific Certificates of Analysis (CoA).

| Supplier | Product Code | Enrichment | Pack Sizes | Notes |

| Cambridge Isotope Labs (CIL) | NLM-1012 | 99% | 0.1g - 1g | The industry "Gold Standard." Excellent CoA detailing water content. |

| Sigma-Aldrich (Merck/Isotec) | 492582 | 99% | 250mg - 1g | High availability; global distribution network. Good for routine synthesis. |

| Eurisotop | NLM-1012-PK | 99% | Custom | European subsidiary of CIL; ideal for EU-based logistics. |

| CortecNet | CN2040P | 98-99% | Various | Strong focus on NMR applications; often stocks specialized cryo-probes compatible vials. |

Tier 2: Secondary Distributors

-

Santa Cruz Biotechnology: Good for small R&D aliquots but often re-package Tier 1 material.

-

LGC Standards: Focuses on pharmaceutical reference standards (GMP grades available upon request).

Strategic Sourcing Decision Tree

Use the following logic to select the appropriate grade and supplier based on your downstream application.

Figure 1: Decision logic for sourcing Ethylamine-15N based on regulatory and technical requirements.

Core Protocol: In Situ Activation & Amide Coupling

Challenge: Ethylamine-15N is supplied as an HCl salt. To react, it must be "free-based." However, liberating the free amine outside the reaction vessel carries a high risk of losing the volatile ethylamine gas (

Solution: A "One-Pot In Situ Neutralization" protocol.

Materials

-

Substrate: Carboxylic Acid Drug Intermediate (1.0 eq)

-

Reagent: Ethylamine-15N HCl (1.2 eq)

-

Coupling Agent: HATU or EDC·HCl (1.2 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 eq)

-

Solvent: Anhydrous DMF or DCM (Dryness is critical).

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Weigh the carboxylic acid and HATU into a dry reaction vial under

or Argon. -

Dissolve in anhydrous DMF.

-

-

Activation:

-

Add 1.0 eq of DIPEA. Stir for 5 minutes to activate the acid (forming the active ester).

-

-

Salt Addition (The Critical Step):

-

Add the solid Ethylamine-15N HCl directly to the stirring mixture. Do not dissolve it beforehand.

-

-

Controlled Release:

-

Immediately add the remaining 2.0–3.0 eq of DIPEA.

-

Mechanism:[2] The DIPEA deprotonates the HCl salt, releasing

-Ethylamine directly into the solution where the active ester traps it instantly. This prevents volatilization.

-

-

Workup:

-

Monitor by LC-MS (look for M+1 shift compared to unlabeled standard).

-

Acidic wash (0.1N HCl) to remove excess DIPEA and unreacted amine.

-

Figure 2: Reaction workflow preventing the loss of volatile 15N-Ethylamine gas.

Quality Control & Validation

Trust but verify. Commercial labels can be wrong, or hygroscopic degradation may have occurred.

Validation Protocol

-

Proton NMR (

-NMR):-

Dissolve a small aliquot in DMSO-

. -

Diagnostic Signal: Look for the amide proton doublet (or triplet depending on coupling). The

scalar coupling ( -

Validation: If you see a singlet or broad peak without the characteristic wide splitting, the enrichment is compromised, or you have accidentally used

material.

-

-

Mass Spectrometry:

-

Run the unlabeled precursor side-by-side.

-

Confirm the parent ion is exactly

. -

Note: If using high-res MS, the mass difference between

(15.0001 Da) and

-

Handling & Storage (The "Dry" Rule)

Ethylamine hydrochloride is hygroscopic .

-

Storage: Store at RT or

in a desiccator. -

Handling:

-

Ideally, weigh inside a glovebox.

-

If a glovebox is unavailable, allow the bottle to equilibrate to room temperature before opening to prevent condensation.

-

Re-seal immediately with Parafilm.

-

-

Consequence of Moisture: If the salt absorbs water, the molecular weight effectively increases. Weighing 100mg of "wet" salt means you are adding less than 1.2 equivalents of amine, leading to incomplete conversion of your expensive drug intermediate.

References

-

PubChem. Ethylamine-15N Compound Summary. National Library of Medicine. [Link]

-

Eurisotop. Stable Isotope Labeled Compounds for Research. [Link]

-

CortecNet. NMR Consumables and Stable Isotopes. [Link]

Sources

The 0.37% Factor: Managing 15N Natural Abundance in High-Precision Analytics

Executive Summary

In the high-stakes environment of drug development and structural biology, the "background" is rarely empty. Nitrogen-15 (

For the drug development professional, ignoring

-

False Positives in Impurity Profiling:

N satellites in -

Quantification Errors in Proteomics: The "M+1" isotopic envelope in mass spectrometry distorts quantitative ratios in stable isotope labeling experiments (e.g., SILAC).

This technical guide provides the mechanistic understanding and experimental protocols required to identify, decouple, and correct for

Part 1: The Physics of the Background

To control the signal, one must understand the source. Nitrogen exists primarily as

Table 1: Nitrogen Isotope Properties relevant to Background Signals

| Property | Nitrogen-14 ( | Nitrogen-15 ( | Impact on Analytics |

| Natural Abundance | 99.632% | 0.368% | The 0.368% creates "satellite" peaks and M+1 MS signals. |

| Spin Quantum Number ( | 1 (Integer) | 1/2 (Half-Integer) | |

| Gyromagnetic Ratio ( | 1.93 | -2.71 | Negative |

| J-Coupling ( | ~60 Hz (Broad) | ~90 Hz (Sharp) | The source of the "satellite doublet" in |

Part 2: NMR Spectroscopy – The Satellite Trap

In

The Mechanism: N Satellites

Protons attached to nitrogen (amides, amines) exhibit a strong scalar coupling to the nitrogen nucleus.

-

The Majority (

N- -

The Minority (

N-

The Result: Two small peaks appear at roughly ±45 Hz from the main amide peak. Each satellite has an integral of ~0.18% of the parent peak. This sits dangerously close to the 0.1% reporting threshold for drug impurities.

Visualization: The Satellite vs. Impurity Decision Tree

Figure 1: Decision logic for distinguishing

Protocol A: Broadband N Decoupling in H NMR

To eliminate these satellites for accurate integration, one must apply heteronuclear decoupling during acquisition. This is not standard in basic proton parameters.

Scope: Removing

-

Calibrate the 90° Pulse: Determine the P90 for

N on the decoupling channel (usually f3 or f2).-

Tip: Use a standard Urea-

N sample.

-

-

Select Decoupling Sequence:

-

GARP (Globally Optimized Alternating-Phase Rectangular Pulses): The industry standard. Robust but heats the sample.

-

WURST (Wideband, Uniform Rate, Smooth Truncation): Adiabatic decoupling. Better for wide spectral ranges and generates less heat (critical for salty biological samples).

-

-

Parameter Setup (Bruker TopSpin notation):

-

cpdprg2 = garp (or wurst)

-

pcpd2 = [Calibrated 90° pulse length for decoupling]

-

pl12 = [Power level calculated for decoupling]

-

O2P = Center of the amide region (typically 115–120 ppm).

-

-

Acquisition:

-

Execute zg (standard pulse).

-

Verification: The satellites at ±45 Hz should vanish, and the main amide peak intensity should increase slightly (by ~0.37%).

-

Part 3: Mass Spectrometry – The Isotopic Envelope

In Mass Spectrometry, natural abundance

The Mechanism: The M+1 Probability

For a small molecule, the "Monoisotopic Peak" (M) is dominant. However, as the number of nitrogen atoms (

The intensity of the M+1 peak relative to M (due to Nitrogen) can be approximated by:

Example:

-

Small Drug (2 Nitrogens): M+1 contribution = ~0.7%. (Negligible for ID, relevant for quant).

-

Peptide (50 Nitrogens): M+1 contribution = ~18.4%.

-

Protein (Large): The monoisotopic peak (all

N) may vanish entirely; the "center of mass" of the isotopic envelope shifts to heavier masses.

Diagram: The Isotopic Envelope Shift

Figure 2: The shift in isotopic distribution intensity as Nitrogen count increases.

Protocol B: Isotopic Correction in Quantitative MS

When performing quantitative studies (e.g., comparing a "Light" drug vs. a "Heavy"

Workflow:

-

Calculate Theoretical Distribution: Use the Brauman algorithm or polynomial expansion to predict the exact isotopic envelope of the unlabeled analyte based on its formula (

). -

Determine the Cross-Talk: Identify the percentage of the "Light" (Natural Abundance) envelope that overlaps with the "Heavy" (Labeled) quantification window.

-

Note: If your labeled standard is

Da, check the M+4 abundance of the natural analyte.

-

-

Mathematical Subtraction:

-

Where

is the theoretical fractional abundance of the natural isotope at the heavy mass.

-

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. "Isotopic Compositions of the Elements 2013." Pure and Applied Chemistry, 2016.

- Keeler, J. "Understanding NMR Spectroscopy." Wiley, 2nd Edition, 2010. (Chapter 8: Heteronuclear NMR and Decoupling).

-

Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.

-

Kind, T., & Fiehn, O. "Metabolite identification in mass spectrometry." Bioanalysis, 2010. (Discusses isotopic pattern matching).

-

NIST. "Atomic Weights and Isotopic Compositions for All Elements."

Methodological & Application

Application Note: Advanced 15N Labeling Strategies Utilizing Ethylamine-15N Hydrochloride

Part 1: Executive Summary & Scientific Feasibility

The Challenge of Ethylamine as a Nitrogen Source

Standard uniform

Critical Scientific Context:

Wild-type E. coli strains (such as BL21 or K-12) do not efficiently utilize ethylamine as a sole nitrogen source under standard conditions. The metabolic assimilation of nitrogen from ethylamine requires the activity of Copper-Containing Amine Oxidases (e.g., TynA/MaoA) , which catalyze the oxidative deamination of ethylamine to release

Therefore, this protocol addresses two distinct experimental objectives:

-

Metabolic Tracing/Uniform Labeling: Requires specific strain adaptation or engineering to upregulate amine oxidases.

-

Site-Specific Side Chain Labeling: Utilizing ethylamine as a substrate for enzymatic conjugation (e.g., Transglutaminase-mediated) in vivo or post-purification.

This guide focuses on the Metabolic Incorporation Protocol , assuming the user intends to utilize Ethylamine-15N as the nitrogen donor for protein synthesis.

Part 2: Metabolic Pathway & Logic

To achieve high-yield expression using Ethylamine-15N, we must bridge the gap between the precursor (Ethylamine) and the amino acid biosynthetic machinery (Glutamate/Glutamine).

Nitrogen Flux Diagram

The following diagram illustrates the necessary catabolic steps to release

Figure 1: Metabolic flux of Nitrogen-15 from Ethylamine to Protein. Note the critical dependence on Amine Oxidase activity.

Part 3: Experimental Protocol

Phase A: Pre-requisites & Strain Selection

Warning: Do not use standard BL21(DE3) without adaptation.

-

Recommended Strains: Strains capable of utilizing primary amines (e.g., E. coli W3110 or specific environmental isolates).

-

Genetic Engineering: If using BL21, co-expression of the tynA (amine oxidase) gene on a compatible plasmid is recommended to ensure efficient release of

.

Phase B: Media Preparation (Modified M9-Ethylamine)

Standard M9 media contains 1.0 g/L

Molar Calculation:

-

MW

. -

MW Ethylamine-

HCl ( -

Target Concentration: ~18.7 mM Nitrogen (equivalent to 1g/L

). -

Required Ethylamine-15N HCl:

.

Table 1: Modified M9-Ethylamine Media Composition (Per Liter)

| Component | Quantity | Notes |

| Ethylamine-15N HCl | 1.54 g | Sole Nitrogen Source |

| 12.8 g | Phosphate Buffer | |

| 3.0 g | Phosphate Buffer | |

| NaCl | 0.5 g | Osmotic Balance |

| Glucose (Carbon Source) | 4.0 g | Use |

| 2.0 mL | Add after autoclaving | |

| 0.1 mL | Add after autoclaving | |

| Thiamine (Vit B1) | 10 mg | Essential for K-12 derived strains |

| Antibiotics | As req. | Carbenicillin/Kanamycin |

Phase C: Adaptation & Culture Protocol

Step 1: Adaptation (Critical for Ethylamine Utilization) Since ethylamine is a poor nitrogen source, cells must be "trained" to upregulate the necessary catabolic enzymes.

-

Inoculate a single colony into 5 mL LB media (rich media). Grow for 6 hours.

-

Pellet cells (3,000 x g, 5 min) and wash 2x with M9 salts (no nitrogen).

-

Resuspend in 5 mL of M9-Ethylamine Media containing a trace amount (0.05 g/L) of

to jumpstart growth. -

Incubate at 37°C overnight. Growth will be slower than standard M9.

Step 2: Main Culture Inoculation

-

Dilute the adapted overnight culture 1:100 into 1 L of fresh M9-Ethylamine Media (containing only Ethylamine-15N).

-

Incubate at 37°C / 250 RPM.

-

Monitor Growth: Lag phase may be extended (2–4 hours). Log phase growth rates will be lower (

).

Step 3: Induction

-

When

reaches 0.6–0.8, induce protein expression (e.g., IPTG 0.5 mM). -

Temperature Shift: Lower temperature to 25°C or 18°C.

-

Reasoning: Slower growth reduces metabolic burden, allowing the rate-limiting amine oxidase step to keep up with nitrogen demand for protein synthesis.

-

-

Harvest after 12–16 hours.

Part 4: Alternative Application (Site-Specific Labeling)

If the objective is not uniform labeling but rather attaching the ethylamine moiety to specific residues (Glutamine), the protocol changes entirely to an enzymatic approach utilizing Microbial Transglutaminase (MTG) .

Protocol Summary:

-

Express and purify the target protein (unlabeled) in standard media.

-

Reaction Mix:

-

Target Protein (

) -

Ethylamine-15N HCl (

, excess) -

Microbial Transglutaminase (

) -

Buffer: 50 mM Tris-HCl, pH 8.0

-

-

Incubation: 4 hours at 37°C or Overnight at 4°C.

-

Mechanism: MTG catalyzes the acyl transfer between the

-carboxamide group of Glutamine and the primary amine of Ethylamine-15N, resulting in

Part 5: Quality Control & Validation

To validate the incorporation of

-

Mass Spectrometry (Intact Mass):

-

Compare the mass of the purified protein against a natural abundance control.

-

Calculation:

.

-

-

HSQC NMR:

-

Collect a

HSQC spectrum. -

Success Criteria: Well-dispersed peaks corresponding to the backbone amides.

-

Failure Mode: If the spectrum is blank or weak, the strain failed to metabolize ethylamine. Check the tynA/maoA activity or revert to

.

-

References

-

M9 Minimal Media Standards

- Sambrook, J., & Russell, D. W. (2001). Molecular Cloning: A Laboratory Manual.

-

Amine Utilization in E.

- Kurihara, S., et al. (2010). "A novel putrescine utilization pathway involves -glutamylated intermediates of Escherichia coli K-12." Journal of Biological Chemistry.

-

Transglutaminase Labeling

- Kamiya, N., et al. (2011). "Transglutaminase-mediated protein immobilization to casein nanospheres.

-

Isotope Labeling Guides

-

Cambridge Isotope Laboratories.[1] "Strategies for Protein Labeling."

-

Sources

High-Precision Metabolic Labeling using Ethylamine-15N Hydrochloride

Application Note & Protocol Guide

Abstract & Scope

This technical guide details the application of Ethylamine-15N hydrochloride (

Primary Applications:

-

Plant Physiology: Elucidating the biosynthesis of L-Theanine (

-glutamylethylamide) in Camellia sinensis (Tea), where ethylamine is a rate-limiting precursor. -

Drug Development (ADME): Tracking the metabolic fate of ethylamine-containing pharmacophores (e.g., N-dealkylation mechanisms) in mammalian models.

Chemical Profile & Handling

Compound: this compound

CAS: 84051-02-5 (Labeled)

Enrichment:

| Parameter | Specification | Critical Handling Note |

| Form | White crystalline solid | Highly hygroscopic; store in desiccator at RT. |

| Solubility | Soluble in water, ethanol | Dissolve immediately prior to use to prevent hydrolysis/exchange. |

| Acidity | Weakly acidic (HCl salt) | CRITICAL: Must be buffered to pH 5.8–7.4 before in vivo administration to prevent tissue necrosis. |

| Detection | NMR ( |

Core Application: Theanine Biosynthesis in Camellia sinensis

The most authoritative use of Ethylamine-15N is determining the flux of Theanine synthesis. Theanine is synthesized from Glutamate and Ethylamine via the enzyme Theanine Synthetase (Ts) (EC 6.3.1.6).[2]

Mechanistic Pathway

The following diagram illustrates the incorporation of the

Figure 1: The biosynthetic pathway of L-Theanine. The red node indicates the entry point of the exogenous

Experimental Protocol: Hydroponic Pulse-Chase

Objective: To quantify the rate of ethylamine incorporation into theanine in tea seedling roots.

Step 1: Pre-Culture Preparation

-

Plant Material: Use 6 to 10-week-old Camellia sinensis seedlings.

-

Starvation: Transfer seedlings to a nitrogen-free Hoagland’s solution for 48 hours prior to labeling. This depletes endogenous nitrogen pools, maximizing tracer uptake.

Step 2: Tracer Solution Preparation

-

Concentration: Prepare a 2.0 mM Ethylamine-15N solution.

-

Buffering (Crucial):

-

Dissolve 16.4 mg of Ethylamine-15N HCl in 100 mL of N-free nutrient solution.

-

Check pH.[3] It will be acidic.

-

Adjust to pH 5.8 using dilute KOH. Failure to adjust pH will damage root hairs and inhibit uptake.

-

Step 3: Pulse Labeling

-

Submerge seedling roots in the Tracer Solution.

-

Incubation: Maintain for 6, 12, or 24 hours (Time-course).

-

Environmental Control: Keep under constant light (200 µmol m⁻² s⁻¹) at 25°C to drive transpiration-pull, facilitating transport.

Step 4: Harvest & Quenching

-

Remove seedlings and wash roots

with ice-cold distilled water to remove surface tracer. -

Separate roots, stems, and leaves.

-

Snap Freeze: Immediately immerse tissues in liquid nitrogen to halt enzymatic activity (preventing Theanine hydrolysis).

-

Lyophilize (freeze-dry) samples for extraction.

Analytical Workflows

Extraction Protocol[4]

-

Grind lyophilized tissue (50 mg) to a fine powder.

-

Add 2 mL of 80% Methanol (aq) .

-

Sonicate for 20 minutes at 4°C.

-

Centrifuge at

for 10 minutes. -

Filter supernatant (0.22 µm PTFE filter) for LC-MS or evaporate and reconstitute in

for NMR.

LC-MS/MS Quantification

Principle: Detection of the mass shift from natural Theanine (

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

MS Mode: Positive Electrospray Ionization (ESI+).

-

Target Transitions:

| Analyte | Precursor ( | Product ( | Interpretation |

| Endogenous Theanine | 175.1 | 129.1 | Loss of ethylamine group (natural) |

| 176.1 | 129.1 | Loss of |

Note: If the fragment ion retains the label, the product would be 47.0 (Ethylamine-15N) vs 46.0. However, in Theanine, the dominant fragment is often the glutamate backbone (129), meaning the label is lost in the neutral loss. Therefore, Precursor Ion selection is critical .

NMR Validation ( HSQC)

For structural confirmation, use Heteronuclear Single Quantum Coherence (HSQC) spectroscopy.

-

Signal: Look for the cross-peak corresponding to the ethyl-group amide nitrogen.

-

Chemical Shift: The

signal for the amide nitrogen in Theanine typically appears around 120–125 ppm (referenced to liquid NH

Secondary Application: Mammalian Drug Metabolism

Ethylamine-15N is used to synthesize labeled drug candidates to study N-dealkylation by Cytochrome P450s or Monoamine Oxidases (MAO).

Experimental Workflow:

-

Synthesis: React Ethylamine-15N with the drug scaffold (e.g., via reductive amination).

-

Administration: IV bolus to rats/mice (1–5 mg/kg).

-

Sampling: Collect plasma and urine at

hours. -

Analysis:

-

Intact Drug: Detect

peak. -

Metabolite (Dealkylation): If the ethyl group is removed, the remaining drug core returns to

mass, while the cleaved ethylamine (or oxidized acetaldehyde) carries the label (or loses it if N is released as -

Urine: Check for

-labeled urea if the amine is fully catabolized.

-

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Root Necrosis | Acidity of HCl salt | Ensure pH is adjusted to 5.8 using KOH/NaOH before feeding. |

| Low Enrichment | High endogenous N | Extend N-starvation period to 72h prior to labeling. |

| Signal Scrambling | Transamination | Use shorter pulse times (e.g., 2-4h) to catch direct incorporation before metabolic recycling. |

| No MS Signal | Ion Suppression | Dilute samples 1:10; check ESI source settings for low-mass amines. |

References

-

Ashihara, H. (2015).[4] "Occurrence, Biosynthesis and Metabolism of Theanine (

-Glutamyl-L-ethylamide) in Plants: A Comprehensive Review." Natural Product Communications. Link -

Deng, W.W., Ogita, S., & Ashihara, H. (2009).[4][5] "Ethylamine Content and Theanine Biosynthesis in Different Organs of Camellia sinensis Seedlings." Zeitschrift für Naturforschung C. Link

-

Deng, W.W., et al. (2008). "Biosynthesis of theanine (

-ethylamino-l-glutamic acid) in seedlings of Camellia sinensis." Phytochemistry Letters. Link -

Cheng, S., et al. (2017).[6] "Studies on the Biochemical Formation Pathway of the Amino Acid L-Theanine in Tea (Camellia sinensis) and Other Plants." Journal of Agricultural and Food Chemistry. Link

-

Thermo Fisher Scientific. "Safety Data Sheet: Ethylamine Hydrochloride." Link

Sources

- 1. Ethylamine-15N 15N 99atom 84051-02-5 [sigmaaldrich.com]

- 2. znaturforsch.com [znaturforsch.com]

- 3. fishersci.fr [fishersci.fr]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Ethylamine content and theanine biosynthesis in different organs of Camellia sinensis seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Ethylamine-15N hydrochloride as a nitrogen source in minimal media for protein expression

This Application Note is structured to address the specialized use of Ethylamine-15N Hydrochloride as an alternative nitrogen source for protein expression. While

Executive Summary

This guide details the methodology for using This compound (

Unlike standard Ammonium Chloride (

-

Metabolic Flux Analysis: Tracing nitrogen assimilation through non-canonical entry points.

-

Controlled Growth Expression: Utilizing the slower metabolic processing of alkylamines to reduce inclusion body formation by limiting translation rates.

-

Specialized Host Expression: Protein production in Pseudomonas putida, Streptomyces, or engineered E. coli strains capable of catabolizing alkylamines.

Scientific Mechanism & Rationale

The Nitrogen Assimilation Pathway

In standard minimal media, E. coli assimilates ammonia directly via Glutamine Synthetase (GS) and Glutamate Synthase (GOGAT). When Ethylamine is provided as the nitrogen source, the bacteria must first convert it to ammonia or transfer the nitrogen via transamination.

For E. coli (under nitrogen limitation) and other amine-utilizing bacteria, the pathway typically involves Amine Oxidases (e.g., copper-containing amine oxidases) or specific dehydrogenases.

Key Reaction:

The released

Advantages of Ethylamine-15N

-

Intracellular Ammonia Generation: Unlike adding bulk NH

Cl, ethylamine metabolism generates ammonia intracellularly and gradually. This "slow-release" mechanism can prevent rapid pH shifts in the media often seen with ammonium uptake. -

Reduced Translation Speed: The metabolic bottleneck of converting ethylamine to ammonia slows bacterial growth and protein translation, potentially improving the folding of complex, aggregation-prone proteins (similar to lowering temperature).

Experimental Workflow Visualization

The following diagram illustrates the metabolic flow and the critical adaptation step required when switching from rich media to Ethylamine-based minimal media.

Figure 1: Metabolic assimilation of Ethylamine-15N. Note the enzymatic conversion required before nitrogen enters the biosynthetic pool.

Detailed Protocol: Expression in M9-Ethylamine Media

Materials Required

| Reagent | Specification | Concentration (Stock) | Final Conc. |

| Ethylamine-15N HCl | >98% atom | Powder | 10–20 mM |

| M9 Salts (5X) | Nitrogen-Free | 5X Stock | 1X |

| Glucose (13C opt.) | Carbon Source | 20% (w/v) | 0.4% |

| MgSO | Magnesium Source | 1 M | 2 mM |

| CaCl | Calcium Source | 1 M | 0.1 mM |

| Thiamine (Vit B1) | Vitamin Supplement | 10 mg/mL | 10 |

| Micronutrients | Trace Metals | 1000X | 1X |

Critical Note on M9 Salts: Standard M9 salts often contain NH

Media Preparation (Per 1 Liter)

-

Prepare Base: Autoclave 750 mL of Milli-Q water in a 2L baffled flask.

-

Add Salts: Aseptically add 200 mL of sterile Nitrogen-Free 5X M9 Salts.

-

Add Nitrogen Source: Dissolve 0.81 g to 1.63 g of Ethylamine-15N HCl (corresponds to ~10-20 mM) in 10 mL water, filter sterilize (0.22

m), and add to the flask.-

Note: 1 g/L is a standard starting point. Higher concentrations (>2 g/L) may inhibit growth due to amine toxicity in non-adapted strains.

-

-

Supplements: Add Glucose, MgSO

, CaCl -

Antibiotics: Add appropriate antibiotics (e.g., Ampicillin 100

g/mL).

Step-by-Step Expression Protocol

Phase 1: Pre-Culture & Adaptation (Day 1)

Causality: Bacteria grown in rich media (LB) repress amine utilization genes. Direct transfer to M9-Ethylamine will result in a massive lag phase or cell death.

-

Inoculate a single colony into 5 mL LB media (with antibiotic). Grow for 6–8 hours at 37°C.

-

Wash Step: Centrifuge 1 mL of LB culture (3000 x g, 5 min). Discard supernatant. Resuspend pellet in 1 mL of Nitrogen-Free M9 salts . Repeat once to remove trace amino acids.

-

Adaptation Culture: Inoculate the washed cells into 10 mL of M9-Ethylamine Media .

-

Incubate overnight at 37°C, 250 rpm.

-

Observation: Growth will be slower than NH

Cl cultures. Expect OD

-

Phase 2: Main Culture & Induction (Day 2)[2]

-

Inoculate the main 1L M9-Ethylamine culture with the 10 mL adaptation culture (1:100 dilution).

-

Monitor OD

.[1][2][3]-

Self-Validating Check: If OD does not double every 90–120 minutes, check pH. Ethylamine metabolism releases ammonia, but if the balance is off, pH can drift.

-

-

Induction: When OD

reaches 0.6–0.8 , induce expression (e.g., IPTG 0.5 mM). -

Expression Phase: Lower temperature to 20–25°C and incubate for 12–18 hours.

-

Reasoning: Slower nitrogen release complements lower temperature to maximize solubility.

-

Phase 3: Harvest

-

Centrifuge cells (5000 x g, 15 min, 4°C).

-

Proceed to lysis and purification.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Growth (Lag > 12h) | Lack of Amine Oxidase induction or toxicity. | Use a "Spike-in" method: Start with 1 mM |

| pH Drift (Alkaline) | Accumulation of excess ammonia or unbuffered amine. | Ensure M9 buffering capacity (Na |

| Low Protein Yield | Nitrogen starvation limits translation. | Feed-batch approach: Add another 0.5 g Ethylamine-15N at induction. |

References

-

Reitzer, L. (2003). Nitrogen assimilation and global regulation in Escherichia coli. Annual Review of Microbiology, 57, 155-176. Link

-

Zimmer, D. P., et al. (2000). Nitrogen regulatory protein C-controlled genes of Escherichia coli: Scavenging as a defense against nitrogen limitation. Proceedings of the National Academy of Sciences, 97(26), 14674-14679. Link

-

Turlin, E., et al. (2006). Ethanolamine Utilization in Salmonella enterica Serovar Typhimurium.[4] Journal of Bacteriology, 188(3), 1005-1011. (Context on alkylamine utilization pathways). Link

-

Mok, W. W., et al. (2014). Comprehensive evaluation of isotopic labeling strategies for NMR studies of proteins. Journal of Biomolecular NMR, 60(1), 13-28. Link

Disclaimer: Ethylamine is a volatile amine. Handle the hydrochloride salt in a fume hood before dissolution. Ensure local biosafety regulations are followed when using genetically modified organisms with alternative metabolic pathways.

Sources

- 1. Expression Protocol in M9 Minimal Media via T7 Promoter [structbio.vanderbilt.edu]

- 2. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 3. health.uconn.edu [health.uconn.edu]

- 4. Initial Metabolic Step of a Novel Ethanolamine Utilization Pathway and Its Regulation in Streptomyces coelicolor M145 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Surface Labeling of Proteins using Ethylamine-15N Hydrochloride for NMR Structural Analysis

This Application Note is structured to guide researchers through the high-impact utilization of Ethylamine-15N Hydrochloride for post-translational protein modification. Unlike standard metabolic labeling (which labels the entire backbone), this reagent enables targeted surface labeling , allowing for the study of high-molecular-weight complexes, protein-protein interactions (PPIs), and surface electrostatics with reduced spectral crowding.

-EtNHExecutive Summary

In modern structural biology, determining the interaction interfaces of large protein complexes (>50 kDa) by NMR is often limited by spectral crowding and line broadening. This compound offers a strategic solution as a high-sensitivity, cost-effective probe for post-expression labeling .

By coupling this isotope-labeled amine to specific surface residues (Glutamine via Transglutaminase or Aspartate/Glutamate via EDC/NHS chemistry), researchers can generate a "sparse" 2D

-

Epitope Mapping: Rapidly identifying ligand-binding sites without full backbone assignment.

-

Solubility Screening: Monitoring surface aggregation states.

-

High-MW Systems: Observing surface dynamics in complexes that are otherwise too large for standard NMR.

Mechanistic Principles

The Chemical Advantage

Ethylamine-15N (

Two Primary Labeling Pathways

-

Enzymatic Specificity (Transglutaminase): Microbial Transglutaminase (mTG) catalyzes the acyl-transfer reaction between the

-carboxamide of Glutamine (Gln) and a primary amine. Using Ethylamine-15N replaces the amide nitrogen, converting Gln side chains into-

Target: Surface exposed Glutamines.

-

Result: Site-specific labeling with minimal perturbation.

-

-

Chemical Global Mapping (Carboxyl Coupling): Carbodiimide (EDC) activation of Aspartate (Asp) and Glutamate (Glu) carboxyls allows nucleophilic attack by Ethylamine-15N.

-

Target: All surface acidic residues and the C-terminus.

-

Result: A comprehensive "electrostatic surface map" useful for studying PPI interfaces.

-

Visualization of Workflows

The following diagram illustrates the decision matrix and chemical pathways for using Ethylamine-15N.

Caption: Decision matrix for selecting between Transglutaminase-mediated (specific) and EDC-mediated (global) labeling pathways using Ethylamine-15N.

Detailed Experimental Protocols

Protocol A: Transglutaminase-Mediated Glutamine Labeling

Best for: Studying specific surface sites, reducing spectral complexity, and validating Gln assignments.

Materials:

-

Purified Target Protein (in PBS, pH 7.2).

-

This compound (99% atom % 15N).

-

Microbial Transglutaminase (mTG) (calcium-independent preferred).

-

Purification columns (Size Exclusion or Ni-NTA).

Step-by-Step Procedure:

-

Reagent Preparation (Critical):

-

Dissolve Ethylamine-15N HCl in PBS.

-

Crucial Step: The HCl salt is acidic. You must adjust the pH of this stock solution to 7.5–8.0 using NaOH. If the pH is low, the amine is protonated (

) and cannot act as a nucleophile. -

Target concentration: 1.0 M stock.

-

-

Reaction Setup:

-

Mix Protein (50–100 µM) with Ethylamine-15N (50–100 mM).

-

Ratio: Maintain at least a 1000-fold molar excess of amine to protein to drive the equilibrium and prevent protein cross-linking (which mTG also catalyzes).

-

Add mTG (1 U per mg of target protein).

-

-

Incubation:

-

Incubate at 37°C for 4–12 hours, or room temperature overnight.

-

Validation: Take aliquots at T=0 and T=end for Mass Spectrometry (expect +29 Da mass shift per labeled Glutamine: -NH2 [16] + Et-15NH [45]).

-

-

Purification:

-

Remove excess Ethylamine-15N and mTG via Size Exclusion Chromatography (SEC) or extensive dialysis.

-

Buffer exchange into NMR buffer (e.g., 20 mM Phosphate, pH 6.5, 5% D2O).

-

-

NMR Acquisition:

-

Run a standard

HSQC. -

Expectation: Distinct peaks for surface Gln side chains. The chemical shift of the

will move significantly upfield compared to the standard

-

Protocol B: Surface Carboxyl Mapping via EDC/NHS

Best for: Mapping protein-protein interaction interfaces (epitope mapping) on large proteins.

Materials:

-

Target Protein (Must be in amine-free buffer! No Tris, No Glycine ). Use MES or Phosphate.[1][2]

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

-

NHS (N-hydroxysuccinimide).

-

This compound.

Step-by-Step Procedure:

-

Activation (The "Zero-Length" Step):

-

Coupling (The Labeling Step):

-

Add Ethylamine-15N HCl (dissolved in PBS, pH adjusted to 7.5) to the reaction.

-

Final concentration of Ethylamine should be ~20–50 mM.

-

Rapid pH Adjustment: Immediately adjust reaction pH to 7.0–7.5 using dilute NaOH or concentrated Phosphate buffer. The amine reacts best at neutral/slightly alkaline pH, while the NHS-ester hydrolysis is competing.

-

-

Quenching:

-

After 2 hours, add a "scavenger" amine (e.g., 100 mM Ethanolamine or Tris, unlabeled) to quench any remaining NHS esters.

-

-

Purification:

-

Desalting column (Zeba Spin or PD-10) to remove excess reagents.

-

-

NMR Analysis:

-

The resulting HSQC will show peaks for every surface-accessible Asp and Glu.

-

Application: Titrate a binding partner (unlabeled). Peaks that shift or disappear correspond to residues at the binding interface.

-

Data Interpretation & Troubleshooting

Expected Chemical Shifts

When using Ethylamine-15N, the resulting amide proton (

-

Standard Backbone Amide: 110–130 ppm (

). -

Gln Side Chain (

): ~112 ppm / ~121 ppm (doublet in 15N dimension if not decoupled). -

Ethylamine-Labeled Amide (

):- Shift: Typically 120–128 ppm .

- Shift: Typically 7.8–8.5 ppm .

-

Note: The signal will be a singlet in the proton dimension (unlike the

doublet of native Gln) but will show J-coupling to the ethyl

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No NMR Signal | Low pH of Ethylamine stock. | The HCl salt is acidic. Ensure stock is pH > 7.5 before adding to protein. |

| Precipitation | Over-labeling (Hydrophobic effect). | Reduce reaction time or concentration of EDC. Ethyl groups add hydrophobicity. |

| Broad Lines | Protein aggregation. | Check sample quality by SEC. Add L-Arg/L-Glu to NMR buffer. |

| Extra Peaks | Non-specific labeling (Lysines). | In EDC method, ensure pH is not >8.0, where Lysines compete. In TGase method, ensure high excess of Ethylamine to prevent Lys crosslinking. |

References

-

Oteng-Pabi, S. K., Clouthier, C. M., & Keillor, J. W. (2018). Design of a glutamine substrate tag enabling protein labelling mediated by Bacillus subtilis transglutaminase.[4] PLOS ONE, 13(5), e0197956.[4]

-

[4]

-

-

Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach.[5] Methods in Molecular Biology, 627, 55–73.[5]

-

Ozawa, K., Dixon, N. E., & Otting, G. (2005). Cell-free synthesis of 15N-labeled proteins for NMR studies. IUBMB Life, 57(9), 615–622.

-

Yu, T. Y., et al. (2021). De novo determination of near-surface electrostatic potentials by NMR.

-

(Note: Supports the theory of using charged/neutral probes to map surface potentials).

-

Disclaimer: This protocol involves the use of hazardous chemicals (EDC, amines). Always consult the Safety Data Sheet (SDS) and follow institutional safety guidelines.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 3. Engineering Selective Molecular Tethers to Enhance Suboptimal Drug Properties | bioRxiv [biorxiv.org]

- 4. Design of a glutamine substrate tag enabling protein labelling mediated by Bacillus subtilis transglutaminase | PLOS One [journals.plos.org]

- 5. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: High-Yield Preparation of ¹⁵N-Labeled Proteins for High-Resolution NMR Analysis

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions at atomic resolution. A cornerstone of protein NMR is isotopic labeling, where isotopes such as ¹⁵N (and often ¹³C) are incorporated into the protein. Uniform ¹⁵N labeling is the simplest and most cost-effective method, enabling the acquisition of a two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum.[1] The ¹H-¹⁵N HSQC serves as a unique fingerprint of a protein, with each peak corresponding to a specific backbone or sidechain amide group. This spectrum is invaluable for assessing whether a protein is folded, validating sample quality, and studying interactions with ligands or other molecules.[1]

The success of any protein NMR study is critically dependent on the quality of the sample. This guide provides a comprehensive, field-proven workflow for the expression, purification, and preparation of high-quality, uniformly ¹⁵N-labeled protein samples suitable for high-resolution NMR spectroscopy. We will delve into the causality behind key experimental choices, offering not just a protocol, but a strategic framework for success.

Part 1: Expression of ¹⁵N-Labeled Protein in E. coli

The most common and cost-effective method for producing isotopically labeled proteins is overexpression in Escherichia coli. The core principle is to grow the bacteria in a minimal medium where the sole source of nitrogen is ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl).[2][3]

The Logic of Minimal Media

Unlike rich media (e.g., Luria-Bertani or LB) which contain complex mixtures of amino acids and nitrogen sources, a defined minimal medium forces the E. coli to synthesize all of its amino acids from scratch. By providing ¹⁵NH₄Cl as the only nitrogen source, we ensure that all newly synthesized proteins will be uniformly labeled with the ¹⁵N isotope.[3] M9 minimal medium is the standard for this purpose.[3][4][5][6]

Expression Strategy: From Rich to Minimal Media

A common pitfall is directly inoculating the minimal medium from a single bacterial colony. Growth in minimal media is significantly slower than in rich media, and a direct inoculation can lead to extremely long lag times or failed cultures. A more robust strategy involves a two-step preculture:

-

Initial Preculture (Rich Media): A single colony is first grown in a small volume of rich media (e.g., LB) to rapidly generate a high density of healthy cells.[5][7]

-

Secondary Preculture (Minimal Media): A small aliquot of the rich media culture is then used to inoculate a larger volume of ¹⁵N-M9 minimal medium. This step acclimates the cells to the minimal medium environment overnight.[5][7]

-

Main Culture: The acclimated preculture is used to inoculate the final, large-volume ¹⁵N-M9 culture for protein expression. This ensures a synchronous and healthy start to the main culture.[5][7]

This graduated approach significantly improves the reliability and final yield of labeled protein.

Detailed Protocol: ¹⁵N Labeling in M9 Medium

This protocol is designed for a 1 L final culture volume.

M9 Minimal Media Stock Solutions:

| Component | Stock Concentration | Amount for 1 L | Final Concentration | Preparation Notes |

| 5x M9 Salts | 5x | 200 mL | 1x | Dissolve 34g Na₂HPO₄, 15g KH₂PO₄, 2.5g NaCl in 1L water. Autoclave.[5] |

| ¹⁵NH₄Cl | 1 g/10 mL | 10 mL | 1 g/L | Dissolve 1g ¹⁵NH₄Cl (99%+) in 10 mL water. Filter sterilize.[2][4][7] |

| D-Glucose | 20% (w/v) | 20 mL | 0.4% | Dissolve 20g glucose in 100 mL water. Autoclave or filter sterilize.[2] |

| MgSO₄ | 1 M | 2 mL | 2 mM | Autoclave. Add after media cools to prevent precipitation.[5][8] |

| CaCl₂ | 1 M | 100 µL | 0.1 mM | Autoclave. Add after media cools to prevent precipitation.[5][8] |

| Trace Elements | 1000x | 1 mL | 1x | Optional but recommended for higher yields. Filter sterilize.[5] |

| Thiamine (B1) | 5 mg/mL | 1 mL | 5 µg/mL | Required for many E. coli strains (e.g., BL21). Filter sterilize.[5][9] |

Procedure:

-

Day 1: Transform E. coli BL21(DE3) cells (or a similar expression strain) with the plasmid encoding your protein of interest. Plate on an LB agar plate with the appropriate antibiotic and incubate overnight at 37°C.

-

Day 2 (Morning): Inoculate 5 mL of sterile LB medium (plus antibiotic) with a single colony from the fresh plate. Grow at 37°C with shaking (approx. 200 rpm) for 6-8 hours.[5]

-

Day 2 (Evening): Prepare 100 mL of M9 minimal medium in a 500 mL flask by combining the sterile stocks. Crucially, use ¹⁵NH₄Cl as the sole nitrogen source. Inoculate this medium with 1 mL of the LB preculture. Grow overnight at 37°C with shaking.[7]

-

Day 3 (Morning): Prepare 1 L of ¹⁵N-M9 medium in a 2 L baffled flask. Inoculate with the 100 mL overnight M9 preculture.

-

Growth & Induction: Grow the main culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[2]

-

Cool the culture to the desired induction temperature (e.g., 18-25°C). This is a critical step to enhance protein solubility.

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[2][5]

-

Expression: Allow the protein to express for 12-18 hours (overnight) at the lower temperature.

-

Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[5] Discard the supernatant and store the cell pellet at -80°C until purification.

Part 2: Protein Purification for NMR

Proteins intended for NMR analysis must be of very high purity (>95%) and, most importantly, must be stable and monodisperse (not aggregated) in solution.[10] The purification strategy must be tailored to the specific protein, but a multi-step approach combining different chromatography principles is almost always necessary.[10][11]

Lysis and Initial Capture

The goal of the first step is to efficiently lyse the cells and capture the target protein, concentrating it and removing the bulk of contaminants like nucleic acids and host cell proteins.[12][13]

-

Lysis: Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 20 mM Tris, 300 mM NaCl, pH 8.0) containing protease inhibitors (e.g., PMSF). Lyse the cells using a French press or sonication.[2] Centrifuge the lysate at high speed (e.g., >20,000 x g) to pellet cell debris.[2]

-

Affinity Chromatography (AC): This is the most common capture step.[12] If your protein has an affinity tag (e.g., His-tag, GST-tag), use the corresponding affinity resin (e.g., Ni-NTA for His-tags). This step provides a massive increase in purity in a single step.[14] Elute the protein using a competitive binder (e.g., imidazole for His-tags).

Intermediate and Polishing Steps

Even after affinity chromatography, contaminants often remain. Further purification steps are required to achieve the purity needed for NMR.

-

Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net surface charge at a given pH.[10][12] It is an excellent intermediate step to remove proteins that co-purified during the affinity step.

-

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC is the crucial final "polishing" step.[10][12] It separates proteins based on their hydrodynamic radius (size and shape). This step is critical for two reasons:

-

It removes any remaining protein contaminants of different sizes.

-

It allows for the exchange of the protein into the final, optimized NMR buffer.

-

Most importantly, it allows for the separation of monomeric, properly folded protein from aggregates, which are detrimental to NMR spectra.

-

Part 3: Final NMR Sample Preparation

The final buffer composition is paramount for acquiring high-quality NMR spectra. The goal is to ensure the protein is stable, soluble, and monodisperse for the duration of the NMR experiments, which can last for days.[15]

Optimizing the NMR Buffer

Screening different buffer conditions is often necessary. A thermal shift assay (ThermoFluor) can be a rapid and economical method to identify conditions that enhance protein stability.[16]

Key Buffer Components & Their Rationale:

| Component | Typical Range | Rationale |

| Buffering Agent | 20-50 mM | Maintain a stable pH. Sodium Phosphate is common for its favorable NMR properties.[16][17] |

| pH | 6.0 - 7.0 | A slightly acidic pH is crucial. It slows the exchange rate of backbone amide protons with water, which sharpens their signals.[7][16][17] Above pH 7.5, amide signals can broaden and disappear.[18] |

| Salt (NaCl/KCl) | 50-150 mM | Mimics physiological ionic strength and prevents non-specific aggregation. Keep below 150 mM if possible, as very high salt can interfere with probe tuning.[7][18] |

| Reducing Agent | 1-5 mM DTT/TCEP | Prevents oxidation and formation of intermolecular disulfide bonds, which leads to aggregation. TCEP is more stable over time than DTT.[16][17] |

| D₂O | 5-10% (v/v) | Deuterium oxide (heavy water) is required for the spectrometer's field-frequency lock.[7] |

| DSS or TSP | ~0.1 mM | A chemical shift reference standard added to the sample.[7] |

| Sodium Azide | 0.02% (w/v) | A bacteriostatic agent to prevent microbial growth during long experiments.[7][17] |

Protocol: Final Sample Preparation

-

Concentration: Concentrate the purified protein from the SEC step to the target concentration, typically 0.3-1.0 mM.[15][19][20] Use centrifugal concentrators with an appropriate molecular weight cut-off (MWCO). Be gentle to avoid inducing aggregation.

-

Buffer Exchange: Ensure the protein is fully exchanged into the final, optimized NMR buffer. This is usually accomplished during the final SEC step.

-

Additives: Add D₂O to a final concentration of 10%. Add the chemical shift reference (DSS or TSP).

-

Final QC: Check the pH of the final sample. It can sometimes shift during concentration. Adjust carefully with dilute HCl or NaOH if needed.[18]

-

Clarification: Centrifuge the final sample at high speed for 5-10 minutes to pellet any small amounts of precipitate or aggregate that may have formed.[18][21]

-

Transfer: Carefully transfer the supernatant to a high-quality, clean NMR tube. Avoid introducing any air bubbles.

-

Validation: Acquire a 1D ¹H spectrum and, most importantly, a 2D ¹H-¹⁵N HSQC spectrum. A well-dispersed HSQC spectrum is the ultimate validation of a successful sample preparation.

References

-

A facile method for expression and purification of 15N isotope-labeled human Alzheimer's β-amyloid peptides from E. coli for NMR-based structural analysis. Protein Engineering, Design and Selection. [Link]

-

NMR Buffer Conditions Optimization. Georgia Tech NMR Center. [Link]

-

Purifying Difficult-to-Purify Proteins. Bio-Rad. [Link]

-

Optimization of protein samples for NMR using thermal shift assays. Journal of Biomolecular NMR. [Link]

-

M9 Minimal Medium Recipe. TWiki. [Link]

-

Expressing 15N labeled protein. University of Leicester. [Link]

-

Sample requirements - Analyzing NMR data. McGill University. [Link]

-

NMR screening for rapid protein characterization in structural proteomics. Methods in Molecular Biology. [Link]

-

M9 minimal medium. SubtiWiki. [Link]

-

Some general tips on protein purification strategy. Bio-Works. [Link]

-

15N-labeled tau protein preparation and NMR spectroscopy. Bio-protocol. [Link]

-

15N protein expression protocol. Reddit. [Link]

-

M9 Minimal Medium Recipe. Maniatis et al. [Link]

-

A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density. Journal of Biomolecular NMR. [Link]

-

What Are the Best Methods for Protein Purification? A Practical Guide. Cusabio. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

Minimal Salts Media. UT Health San Antonio. [Link]

-

Protein & Peptide NMR Spectroscopy : Practical Aspects. SARomics Biostructures. [Link]

-

Purification of proteins for structural studies. Moodle@Units. [Link]

-

NMR sample preparation guidelines. NMR-Bio. [Link]

-

15N - Protein NMR. University of Leicester. [Link]

Sources

- 1. protein-nmr.org.uk [protein-nmr.org.uk]

- 2. bio-protocol.org [bio-protocol.org]

- 3. A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ProtocolsRecipesM9Minimal < Lab < TWiki [barricklab.org]

- 5. scispace.com [scispace.com]

- 6. M9 minimal medium - SubtiWiki [subtiwiki.uni-goettingen.de]

- 7. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 8. cmdr.ubc.ca [cmdr.ubc.ca]

- 9. reddit.com [reddit.com]

- 10. bioradiations.com [bioradiations.com]

- 11. bio-works.com [bio-works.com]

- 12. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. cusabio.com [cusabio.com]

- 14. moodle2.units.it [moodle2.units.it]

- 15. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 16. Optimization of protein samples for NMR using thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NMR Buffer Conditions Optimization – Georgia Tech NMR Center [sites.gatech.edu]

- 18. Sample requirements - Analyzing NMR data [airen.bcm.umontreal.ca]

- 19. organomation.com [organomation.com]

- 20. nmr-bio.com [nmr-bio.com]

- 21. A facile method for expression and purification of 15N isotope-labeled human Alzheimer's β-amyloid peptides from E. coli for NMR-based structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

quantifying nitrogen uptake in plants with 15N tracer studies

Advanced Protocol: Quantifying Plant Nitrogen Uptake via Stable Isotope Tracing

Part 1: Strategic Experimental Design

The success of a

Tracer Selection & Enrichment

Do not use 98 atom%

-

Pulse-Chase / Uptake Efficiency: Use 5–10 atom%

fertilizers. This provides a sufficient signal (Atom% Excess) above the natural background (0.3663 atom%) without overwhelming the sensitive detectors of an Isotope Ratio Mass Spectrometer (IRMS). -

Metabolic Flux Analysis: Use >98 atom%

(e.g., K

The Critical Control: Natural Abundance

You must include a set of non-labeled control plants.

-

Why: Plants naturally discriminate against

during uptake and assimilation (fractionation). Without a "natural abundance" baseline specific to your species and growth condition, your "uptake" calculation will be biased by biological fractionation.

Part 2: Experimental Workflow Visualization

The following diagram outlines the critical path from experimental treatment to data generation.

Figure 1: End-to-end workflow for

Part 3: Detailed Protocol Steps

Phase 1: Application & Harvest

Objective: Deliver tracer without cross-contamination.

-

Application: Apply the labeled solution (e.g.,

or -

Harvesting:

-

Separate roots, stems, leaves, and reproductive organs immediately. Nitrogen translocation is rapid.

-

Root Washing (Crucial): Rinse roots 3x in 1 mM

or distilled water to desorb

-

Phase 2: Sample Preparation (The Source of Most Errors)

Objective: Convert heterogeneous plant tissue into a homogenous powder representing the entire organ.

-

Drying:

-

Dry samples at 60°C for 48 hours in a forced-air oven.

-

Note: Avoid temperatures >70°C, as volatilization of amines/ammonia can fractionate isotopes.

-

-

Homogenization (Grinding):

-

Use a Ball Mill (e.g., Retsch MM400) to grind tissue to a fine flour (<100 µm particle size).

-

Why: EA-IRMS analyzes only 3–5 mg of tissue. If your sample contains a "hot" particle (labeled vascular bundle) and a "cold" particle (unlabeled cellulose) and they are not mixed, your data will be noisy.

-

-

Encapsulation:

-

Weigh 3.0 – 5.0 mg of powder into tin (Sn) capsules.

-

Fold the capsule into a tight sphere/cube, excluding air. Air contains

, which is a contaminant.[4]

-

Phase 3: Analysis (EA-IRMS)

Method: Elemental Analyzer coupled to Isotope Ratio Mass Spectrometry.[6]

-

Combustion: Sample is flash-combusted at 1000°C+ in the presence of

. -

Reduction:

gases are reduced to -

Separation:

is separated from -

Detection: Faraday cups measure masses 28 (